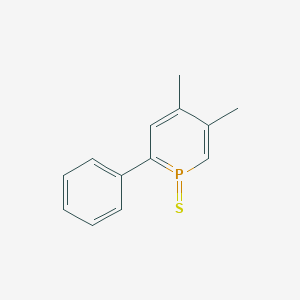
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is an organophosphorus compound characterized by the presence of a phosphinine ring with a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione typically involves the reaction of 4,5-dimethyl-2-phenylphosphinine with sulfur. The reaction is carried out under controlled conditions to ensure the formation of the thione group. The process may involve the use of solvents such as dichloromethane or toluene and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions include phosphine oxides, thiols, and substituted phosphinines, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of 4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form strong bonds with metal ions, making it an effective ligand in catalysis. Additionally, the compound’s aromatic ring allows for π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-2-phenylphosphinine: Lacks the thione group but shares the phosphinine ring structure.
2-Phenyl-1lambda~5~-phosphinine-1-thione: Similar structure but without the dimethyl groups.
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-oxide: Contains an oxide group instead of a thione group.
Uniqueness
4,5-Dimethyl-2-phenyl-1lambda~5~-phosphinine-1-thione is unique due to the presence of both the dimethyl groups and the thione group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
91575-16-5 |
|---|---|
Formule moléculaire |
C13H13PS |
Poids moléculaire |
232.28 g/mol |
InChI |
InChI=1S/C13H13PS/c1-10-8-13(14(15)9-11(10)2)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Clé InChI |
HXDAIGIUSXYXSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=P(=S)C=C1C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


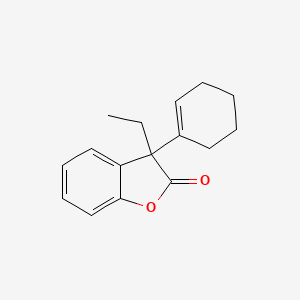
![{[4-(4-Cyanophenoxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14373815.png)
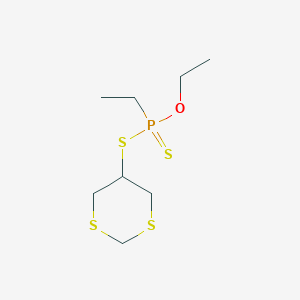
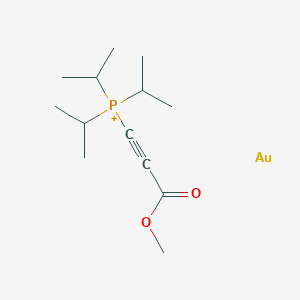


![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-bromophenyl)ethan-1-one]](/img/structure/B14373842.png)
![2,4,4-Trimethyl-1-(4-methylphenyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B14373853.png)
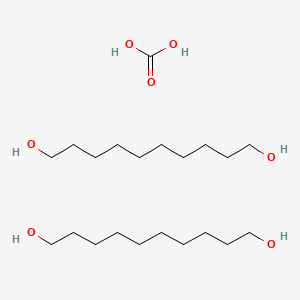
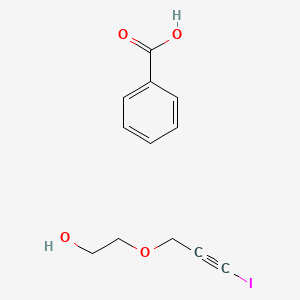
![Benzamide, 2-[2-(cyclohexylamino)-2-oxoethoxy]-](/img/structure/B14373868.png)


![2(5H)-Furanone, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B14373877.png)
